molecular formula C22H20BrN7O B2606512 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone CAS No. 920186-51-2

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone

Cat. No.: B2606512
CAS No.: 920186-51-2
M. Wt: 478.354
InChI Key: QLCOFIQGUPCICO-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . The use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .

Scientific Research Applications

Anxiolytic-Like Effects and Mechanism of Action

The compound demonstrates potential anxiolytic effects. Studies on new arylpiperazine derivatives highlight their impact on the GABAergic and 5‐HT (serotonin) systems, suggesting their role in treating anxiety disorders. These compounds, through interaction with 5-HT1A receptors and indirect involvement of the GABAergic system, present a promising avenue for psychopharmacological interventions. Their anxiolytic and antioxidant activities were confirmed through behavioral and biochemical studies, indicating their significance in developing new therapeutics with fewer side effects and higher efficacy (Kędzierska et al., 2019).

Receptor Occupancy and Drug Development

The compound's affinity for 5-HT1A receptors, a critical target in the pathophysiology and treatment of anxiety and depression, makes it a potential candidate for novel drug development. The human brain in vivo occupancy by selective, silent 5-HT1A antagonists like DU 125530, with applications in treating anxiety and mood disorders, has been studied, and it shows a dose-dependent occupancy, indicating its potential in clinical settings (Rabiner et al., 2002).

Metabolism and Disposition in Human Subjects

The metabolism and disposition of similar compounds, such as BMS-690514, have been extensively studied in humans. These studies provide critical insights into the absorption, metabolic pathways, and excretion of drug-related materials, paving the way for understanding the pharmacokinetics and pharmacodynamics of related compounds (Christopher et al., 2010).

Mechanism of Action

This compound is a novel CDK2 inhibitor, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, and further investigations are warranted. It displayed potent dual activity against the examined cell lines and CDK2 . Future research could focus on its potential applications in cancer treatment.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCOFIQGUPCICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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